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Compound of Interest

Compound Name: 1,1,1-Trifluoro-6-iodohexane
CAS No.: 104504-31-6
Cat. No.: B3030911
Get Quote
. J

CAS Number: 104504-31-6 Synonyms: 1,1,1-Trifluoro-6-iodohexane; 6,6,6-Trifluorohexyl
iodide Molecular Formula:

[1]
Executive Technical Summary

6-lodo-1,1,1-trifluorohexane is a specialized fluoroalkylating agent used primarily in medicinal
chemistry and materials science. Unlike perfluorohexyl iodide (CAS 355-43-1), which is fully
fluorinated and extremely lipophilic, this compound features a "spacer" architecture: a
trifluoromethyl (

) terminus separated from a reactive iodide handle by a five-carbon aliphatic chain.
This structure allows researchers to introduce a metabolically stable

group into a target molecule while maintaining a degree of flexibility and avoiding the extreme
electron-withdrawing effects that a direct perfluoro-linkage would impose.

Critical Distinction
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Do not confuse with Perfluorohexyl lodide (

).

e CAS 104504-31-6 (

): Partially fluorinated. Nucleophilic at the carbon-iodine bond (via lithiation) or electrophilic
(via

)
e CAS 355-43-1 (

): Fully fluorinated. Electron-deficient iodine; participates in radical reactions or halogen
bonding, but not standard

chemistry.

Physicochemical Profile

Property Value Technical Note

High iodine mass contribution

Molecular Weight 266.04 g/mol
(47%).
Yellowing indicates free iodine
Appearance Colorless to pale yellow liquid (
) formation via photolysis.
- , High boiling point due to
Boiling Point ~180-185 °C (est.) S o
polarizability of iodine.
) Denser than water; phase
Density ~1.5-1.6 g/mL
separates to the bottom.
Solubility DCM, THF, Et20, Toluene Immiscible with water.
Must be stored over copper
Stability Light Sensitive wire/turnings to scavenge free

iodine.
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Synthesis & Production Protocols

While often purchased, in-house preparation is frequently required to ensure freshness, as
alkyl iodides degrade. The most robust "self-validating” protocol is the Finkelstein Reaction
starting from the corresponding bromide, or the Appel Reaction from the alcohol.

Below is the Modified Finkelstein Protocol, chosen for its operational simplicity and high yield.

Protocol: Halogen Exchange (Bromide to lodide)

Precursor: 6-Bromo-1,1,1-trifluorohexane (CAS 59560-58-2)
Reagents:

e Sodium lodide (Nal): 2.0 equivalents (Dry)

» Acetone (Reagent grade, dried over molecular sieves)

e Substrate: 6-Bromo-1,1,1-trifluorohexane

Step-by-Step Methodology:

o System Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and
magnetic stir bar. Flush with Nitrogen (

).[2]

o Solvation: Dissolve Nal (2.0 equiv) in dry acetone (0.5 M concentration relative to substrate).
Note: Nal is soluble in acetone, but NaBr is not.

o Addition: Add the bromide precursor via syringe.
o Reflux: Heat the mixture to reflux (approx. 60°C) for 12—18 hours.

o Validation Check: The precipitation of white solid (NaBr) confirms the reaction is
progressing.

e Workup:
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o Cool to room temperature. Filter off the NaBr solid.
o Concentrate the filtrate in vacuo.
o Redissolve residue in Diethyl Ether (
).
o Wash with 10% Sodium Thiosulfate (

) to remove any purple iodine color (critical for product stability).

o Wash with brine, dry over

, and concentrate.

 Purification: Distillation under reduced pressure (protect from light).

Synthesis Workflow Diagram

6-Bromo-1,1,1-
trifluorohexane %
Reflux 18h Filter & Conc. > Wash: Na2S203 Distill/Dry > 6-lodo-1,1,1-
Add (Precipitation of NaBr) (Remove 12) trifluorohexane
Nal (2.0 eq) | —

Acetone (Dry)

Click to download full resolution via product page

Caption: Finkelstein exchange workflow. The driving force is the insolubility of NaBr in acetone
(Le Chatelier's principle).

Reactivity & Applications in Drug Discovery

The 6-iodo-1,1,1-trifluorohexane molecule acts as a bifunctional building block. The iodine is a
"leaving group” for nucleophilic substitution, or a "handle" for metal exchange.

A. Nucleophilic Substitution ()
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This is the primary mode of action for attaching the trifluorohexyl chain to drug scaffolds
(amines, phenols, thiols).

e Mechanism: The nucleophile attacks the carbon bearing the iodine, displacing iodide.
» Application: Modifying lipophilicity (LogP). The

group increases lipid solubility, aiding blood-brain barrier (BBB) penetration, while the alkyl
chain provides a flexible linker.

B. Lithium-Halogen Exchange

Treatment with
-Butyllithium (
-BuLi) generates the corresponding organolithium species.

« Reagent:

e Use: This species acts as a nucleophile, attacking carbonyls (aldehydes/ketones) to install
the fluoroalkyl chain directly onto a carbon framework.

Reactivity Pathways Diagram

Nucleophile (Nu-) 6-lodo-1,1,1- t-BuLi (2 eq)
(Amine, Thiol, Phenoxide) trifluorohexane -78°C

SN2 Mechanism Li/l Exchange

Product: CF3-(CH2)5-Nu
(Lipophilic Modification)

Electrophile (E+)

Intermediate: CF3-(CH2)5-Li (Aldehyde/Ketone)

Nucleophilic Attack

Product: CF3-(CH2)5-E

(C-C Bond Formation)
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Caption: Divergent reactivity pathways:

alkylation (Green) vs. Organolithium generation (Red).

Handling, Safety & Storage (E-E-A-T)

As a Senior Scientist, safety is paramount. Alkyl iodides are alkylating agents and potential
carcinogens.

« Stabilization: This compound is prone to homolytic cleavage by light (

).

o Protocol: Always store with a small coil of Copper (Cu) wire inside the vial. The copper
reacts with free iodine (

), preventing the autocatalytic decomposition cycle.

o Storage:

o Temperature: 2—8°C (Refrigerated).

o Light: Amber glass vials wrapped in foil.

o Atmosphere: Argon or Nitrogen blanket.
e Hazards:

o H315/H319: Skin/Eye Irritation.[3]

o H335: Respiratory Irritation (Use in Fume Hood).[3]

o H226: Flammable Liquid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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